molecular formula C8H9FO2 B1499601 2-Fluoro-4-(2-hydroxyethyl)phenol CAS No. 5497-21-2

2-Fluoro-4-(2-hydroxyethyl)phenol

Cat. No.: B1499601
CAS No.: 5497-21-2
M. Wt: 156.15 g/mol
InChI Key: VLIZHCZXHFIRTD-UHFFFAOYSA-N
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Description

2-Fluoro-4-(2-hydroxyethyl)phenol is an organic compound characterized by the presence of a fluorine atom and a hydroxyethyl group attached to a phenol ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-(2-hydroxyethyl)phenol typically involves the fluorination of 4-(2-hydroxyethyl)phenol. This can be achieved through electrophilic aromatic substitution reactions where a fluorinating agent, such as Selectfluor, is used to introduce the fluorine atom into the aromatic ring.

Industrial Production Methods: On an industrial scale, the compound can be synthesized through continuous flow processes that allow for better control of reaction conditions and improved safety. These methods often involve the use of specialized reactors and catalysts to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-4-(2-hydroxyethyl)phenol can undergo various chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

  • Reduction: The fluorine atom can be reduced under certain conditions, although this is less common.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: Reduction reactions may involve the use of hydrogen gas (H₂) and a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions often use strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Quinones, hydroquinones, and other oxidized derivatives.

  • Reduction: Reduced fluorinated phenols.

  • Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-4-(2-hydroxyethyl)phenol has several applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound can be used in the study of enzyme inhibition and as a fluorescent probe.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

2-Fluoro-4-(2-hydroxyethyl)phenol is similar to other fluorinated phenols, such as 4-fluoro-2-hydroxybenzaldehyde and 4-fluoro-2-hydroxyacetophenone. its unique combination of a fluorine atom and a hydroxyethyl group distinguishes it from these compounds. The presence of the hydroxyethyl group can influence its reactivity and biological activity, making it a valuable compound in various applications.

Comparison with Similar Compounds

  • 4-Fluoro-2-hydroxybenzaldehyde

  • 4-Fluoro-2-hydroxyacetophenone

  • 4-Fluoro-2-hydroxybenzoic acid

Properties

IUPAC Name

2-fluoro-4-(2-hydroxyethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO2/c9-7-5-6(3-4-10)1-2-8(7)11/h1-2,5,10-11H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLIZHCZXHFIRTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCO)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00668881
Record name 2-Fluoro-4-(2-hydroxyethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00668881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5497-21-2
Record name 2-Fluoro-4-(2-hydroxyethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00668881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-fluoro-4-(2-hydroxyethyl)phenol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 2-(3-fluoro-4-hydroxyphenyl)acetic acid (9.8 g, 57.6 mmol) in THF (500 mL) was added dropwise 57.6 mL of borane (10M in Me2S) at room temperature. The reaction mixture was stirred at room temperature for 12 hours. The reaction mixture was added to CH3OH and was concentrated under reduced pressure. The residue was partitioned between EtOAc (800 mL) and water (100 mL). The organic layer was dried and concentrated to dryness to give the title product (8.5 g, 76%).
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
57.6 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
76%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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